molecular formula C29H21N5O4 B4330333 2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE

2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE

Cat. No.: B4330333
M. Wt: 503.5 g/mol
InChI Key: VRYKIPFDKNVIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity .

Preparation Methods

The synthesis of 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide involves multiple steps. One common method includes the reaction of cyanoacetamide with pyridine in the presence of a base like triethylamine . The reaction conditions typically involve heating the mixture to facilitate the formation of the spiro compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The indole moiety is known to interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other spiro compounds, 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide is unique due to its specific structure and functional groups. Similar compounds include:

This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]quinoline]-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5O4/c1-33-21-13-7-5-11-18(21)25-24(27(33)36)29(20(15-30)26(31)38-25)19-12-6-8-14-22(19)34(28(29)37)16-23(35)32-17-9-3-2-4-10-17/h2-14H,16,31H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKIPFDKNVIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C4(C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC=C6)C(=C(O3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE

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